molecular formula C9H22O2Si B049420 (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL CAS No. 113534-13-7

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL

Cat. No.: B049420
CAS No.: 113534-13-7
M. Wt: 190.35 g/mol
InChI Key: BJDDRAYUVSVPPR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL, also known as this compound, is a useful research compound. Its molecular formula is C9H22O2Si and its molecular weight is 190.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kinetic Resolution and Synthetic Applications

Lipase TL®-mediated kinetic resolution of glycerol analogues, including (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-ol, has been an efficient method to achieve high enantiomeric excess and quantitative yield of (S)-alcohol. This process facilitates the conversion to 1-protected glycerols, showcasing the compound's utility in synthesizing enantiomerically pure glycerol derivatives (Aoyagi et al., 2021).

Polymer Synthesis

The compound plays a crucial role in polymer synthesis , where its derivatives have been polymerized anionically to produce water-soluble polymethacrylates with narrow molecular weight distributions. This application demonstrates its value in crafting advanced materials with precise molecular characteristics (Ishizone et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . It is recommended to refer to the MSDS for complete safety information .

Properties

IUPAC Name

(2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDDRAYUVSVPPR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of propylene glycol (1.0 g, 13 mmol) in DCM (60.0 mL) was added tert-butyldimethylchlorosilane (2.0 g, 13 mmol) followed by DIPEA (3.2 mL, 18 mmol). The reaction mixture was stirred at ambient temperature for 18 hours. The solution was diluted with ether, washed with saturated aqueous NaHCO3, brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo to afford the title compound.
Quantity
1 g
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reactant
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2 g
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reactant
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Quantity
60 mL
Type
solvent
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3.2 mL
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

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